molecular formula C10H13NO2 B081575 4-(4-Aminophenyl)butanoic acid CAS No. 15118-60-2

4-(4-Aminophenyl)butanoic acid

Cat. No. B081575
CAS RN: 15118-60-2
M. Wt: 179.22 g/mol
InChI Key: RBHLFWNKEWLHBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Aminophenyl)butanoic acid involves multiple steps, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions. These methods offer low-cost and mild reaction conditions, making them suitable for industrial-scale production (Yuan Guo-qing, 2013). Another synthesis approach involves the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr, highlighting a mild and efficient organic solvent-free process (L. Delhaye et al., 2006).

Molecular Structure Analysis

Structural and spectroscopic investigations of derivatives of 4-(4-Aminophenyl)butanoic acid reveal significant insights into their molecular behavior. For instance, the vibrational spectra, molecular electronic energy, and geometrical structure have been thoroughly analyzed, showing the compound's stability and reactivity potentials (K. Vanasundari et al., 2018).

Chemical Reactions and Properties

4-(4-Aminophenyl)butanoic acid participates in various chemical reactions, showcasing its versatility. Its derivatives have been explored for their potential in bioorthogonal reactions, offering new functionalities in peptides and proteins, and highlighting the compound's role in medicinal chemistry and molecular design (Christina R Forbes et al., 2016).

Physical Properties Analysis

The physical properties of 4-(4-Aminophenyl)butanoic acid derivatives, such as solubility, glass transition temperatures, and moisture absorption rates, indicate their utility in the development of new materials. For example, novel polyimides containing twisted structures derived from this compound exhibit low dielectric constants, excellent solubility, and high glass transition temperatures, making them suitable for various applications in material science (Y. Chern et al., 2009).

Chemical Properties Analysis

The chemical properties of 4-(4-Aminophenyl)butanoic acid, such as its reactivity and interaction with other compounds, have been extensively studied. Its derivatives serve as potent inhibitors and substrates for enzymes, illustrating the compound's importance in biochemical pathways and drug development. The specificity and potency of these inhibitors provide valuable insights into the enzyme's active sites and the design of new pharmacological agents (R. Silverman et al., 1986).

Scientific Research Applications

  • Synthesis of Inhibitors

    4-(3-Amino-2-carboxy phenyl) butanoic acid, a related compound, is a key intermediate for synthesizing thymidylate syntheses inhibitors, with potential industrial-scale production due to low cost and mild reaction conditions (Yuan, 2013).

  • Pharmaceutical Intermediates

    4,4-Bis(4-fluorophenyl) butanoic acid, another variant, is important as a pharmaceutical intermediate. Sulfonation can be used to remove undesired isomers, highlighting its utility in pharmaceutical synthesis (H. Fan, 1990).

  • Organic Solvent-Free Synthesis

    A solvent-free process has been developed for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in LY518674 synthesis. This involves demethylating 4-(4-methoxyphenyl)butanoic acid with aqueous HBr (Delhaye et al., 2006).

  • Molecular Docking and Structural Studies

    Studies involving derivatives of butanoic acid, like 4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, have shown potential in pharmacological importance, revealing good biological activities and inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

  • TRPV1 Channel Modulators

    Research on 4-(Thiophen-2-yl)butanoic acid indicated its role as a TRPV1 channel modulator, with potential therapeutic implications in pain management and treatment of conditions involving the TRPV1 receptor (Aiello et al., 2016).

  • Biotransformation Studies

    Studies have shown that 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a related compound, exhibits different biotransformation patterns in various species, highlighting the complexity of its metabolism across different biological systems (Pottier et al., 1978).

  • Antimicrobial Activity

    N-Substituted-β-amino acid derivatives containing variants of butanoic acid, such as 3-[(2-Hydroxyphenyl)amino]butanoic acid, have shown antimicrobial activity against various pathogens, indicating their potential in the development of new antimicrobial agents (Mickevičienė et al., 2015).

Safety And Hazards

The safety data sheet for 4-(4-Aminophenyl)butanoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-(4-aminophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHLFWNKEWLHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164727
Record name 4-(p-Aminophenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenyl)butanoic acid

CAS RN

15118-60-2
Record name NSC 27531
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015118602
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Record name 15118-60-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(p-Aminophenyl)butyric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Aminophenyl)butanoic acid
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Synthesis routes and methods

Procedure details

A mixture of 4-(4-nitrophenyl)butyric acid (3 g, 14 mmol) (Aldrich Chemical Company Ltd.) and 10% palladium on charcoal catalyst (0.3 g) in ethanol (100 ml) was submitted to gaseous hydrogen at 50 p.s.i., 20° C., for 30 minutes. The mixture was then filtered and concentrated. The resulting solid residue was recrystallised from isopropanol to give 4-(4-aminophenyl)butyric acid. (1.9 g, 76%) mp. 125°-127° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
K Fujita, S Hashimoto, M Kanakubo, A Oishi… - Green …, 2003 - pubs.rsc.org
Polymer-supported organoselenium reagents with amide linker were readily prepared from substituted-polystyrene resins. Through the use of polymer-supported arylselenenyl …
Number of citations: 15 pubs.rsc.org
S Mimori, T Hosoi, M Kaneko, K Ozawa… - J. Health …, 2017 - davidpublisher.com
The pathogenesis of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases involves the aggregation of denatured and misfolded nascent proteins. Consequently, …
Number of citations: 3 www.davidpublisher.com
Y Natori, CS Hwang, L Lin, LC Smith… - Beilstein Journal of …, 2019 - beilstein-journals.org
Background: Increased death due to the opioid epidemic in the United States has necessitated the development of new strategies to treat addiction. Monoclonal antibodies and antidrug …
Number of citations: 23 www.beilstein-journals.org
LV Hai, S Reisberg, A Chevillot-Biraud, V Noel… - Electrochimica …, 2014 - Elsevier
Mixed layers were obtained after one step deposition by reduction of a diazonium salts mixture. The layers are constituted of electroactive 5-hydroxy-1,4-naphthoquinone derivative (…
Number of citations: 25 www.sciencedirect.com
Y Zhang, S Wang, Y Liu, Y Jin, Y Xia, B Song - Nanoscale, 2017 - pubs.rsc.org
The self-assembly behavior of a molecule composed of an azobenzene segment, carboxylic-acid group and flexible alkyl chains (denoted by ABA11) was studied as an extension of our …
Number of citations: 9 pubs.rsc.org
C Petchprayoon, Y Yan, S Mao, G Marriott - Bioorganic & medicinal …, 2011 - Elsevier
A major challenge in cell biology is to elucidate molecular mechanisms that underlie the spatio-temporal control of cellular processes. These studies require microscope imaging …
Number of citations: 32 www.sciencedirect.com
C Petchprayoon, G Marriott - Current protocols in chemical …, 2010 - Wiley Online Library
Optical switches represent a new class of molecular probe with applications in high‐contrast imaging and optical manipulation of protein interactions. Small molecule, organic optical …
TA Scott, D Heine, Z Qin, B Wilkinson - Nature Communications, 2017 - nature.com
β-Lactone natural products occur infrequently in nature but possess a variety of potent and valuable biological activities. They are commonly derived from β-hydroxy-α-amino acids, …
Number of citations: 71 www.nature.com
D Tanaka, H Ishiguro, Y Shimizu… - Journal of Materials …, 2012 - pubs.rsc.org
A triphenylene derivative which has six 4-tetradecyloxyazobenzene units connected with propylene–ester linkages (1) was synthesised to study the liquid crystalline phase transitions in …
Number of citations: 78 pubs.rsc.org
W Fu, C He, Z Li - Journal of Polymer Science Part A: Polymer …, 2012 - Wiley Online Library
Polymerizable tetrachloro‐perylenediimdes containing endo/exo‐norbornene groups on both imide sides were designed and synthesized. Endo/Exo‐type soluble ladder‐like …
Number of citations: 7 onlinelibrary.wiley.com

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